Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate is a chemical compound with the molecular formula C17H18N2O4. It is known for its unique structure, which includes a methoxybenzyl group and a ureido linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Scientific Research Applications
Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a cause for concern . The hazard statements associated with it include H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, and P330, which advise washing thoroughly after handling, not eating or drinking while using this product, and rinsing the mouth if swallowed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-methoxybenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ureido linkage can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzyl compounds .
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate involves its interaction with specific molecular targets. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The ureido linkage may also play a role in binding to biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(2-chloroethyl)ureido)benzoate
- Methyl 2-(3-(2-hydroxybenzyl)ureido)benzoate
- Methyl 2-(3-(2-nitrobenzyl)ureido)benzoate
Uniqueness
Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate is unique due to the presence of the methoxy group, which imparts specific chemical properties and potential biological activities. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
methyl 2-[(2-methoxyphenyl)methylcarbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-10-6-3-7-12(15)11-18-17(21)19-14-9-5-4-8-13(14)16(20)23-2/h3-10H,11H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPXGJPKTFXGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.